![molecular formula C27H45O5- B1259521 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestanoate](/img/structure/B1259521.png)
3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestanoate
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Overview
Description
3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oate(1-) is a monocarboxylic acid anion resulting from the removal of the from from the carboxy group of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid. It is a conjugate base of a 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestan-26-oic acid.
Scientific Research Applications
Role in Bile Acid Biosynthesis
3α,7α,12α-Trihydroxy-5β-cholestanoate is involved in the biosynthesis of bile acids. This compound, through various biochemical processes, gets converted into different forms of bile acids, crucial for digestion and absorption of fats in the intestine. Gustafsson (1975) found that rat liver catalyzes the conversion of 3α,7α,12α-Trihydroxy-5β-cholestanoate into a tetrahydroxy form, which is a step in bile acid synthesis (Gustafsson, 1975). Additionally, Kurosawa et al. (2001) synthesized coenzyme A esters of this compound for studying beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001).
In Vitro Catabolism Studies
Mendelsohn and Mendelsohn (1969) explored the catabolism of cholesterol in vitro, demonstrating that rat liver can metabolize cholesterol into both forms of 3α,7α,12α-Trihydroxy-5β-cholestanoic acid (Mendelsohn & Mendelsohn, 1969).
Role in Cholesterol Metabolism
This compound also plays a significant role in the metabolism of cholesterol. The transformation of cholesterol into various bile acids, including 3α,7α,12α-Trihydroxy-5β-cholestanoate, is a critical pathway in cholesterol homeostasis.
Implications in Liver Function
The liver's ability to convert cholesterol into bile acids, including 3α,7α,12α-Trihydroxy-5β-cholestanoate, is an essential aspect of its function. This process aids in the digestion and absorption of dietary fats and fat-soluble vitamins, and also plays a role in the regulation of cholesterol levels in the body.
Applications in Chemical Synthesis
Chemical syntheses of this compound and its derivatives have been conducted for various biochemical studies. For example, Dayal et al. (1976) synthesized derivatives of 3α,7α,12α-Trihydroxy-5β-cholestanoate for in vivo and in vitro studies of bile acid biosynthesis pathways (Dayal et al., 1976).
properties
Molecular Formula |
C27H45O5- |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(6R)-2-methyl-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoate |
InChI |
InChI=1S/C27H46O5/c1-15(6-5-7-16(2)25(31)32)19-8-9-20-24-21(14-23(30)27(19,20)4)26(3)11-10-18(28)12-17(26)13-22(24)29/h15-24,28-30H,5-14H2,1-4H3,(H,31,32)/p-1/t15-,16?,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
CNWPIIOQKZNXBB-VCVMUKOKSA-M |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCCC(C)C(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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